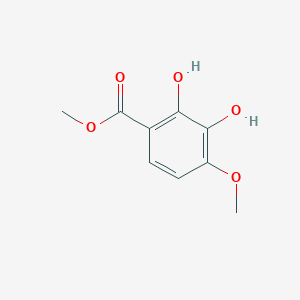

Methyl 2,3-dihydroxy-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNPUTVAUHKAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470713 | |

| Record name | methyl 2,3-dihydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56128-24-6 | |

| Record name | methyl 2,3-dihydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Elucidation of Methyl 2,3 Dihydroxy 4 Methoxybenzoate

Identification and Isolation from Natural Biological Sources

The natural occurrence of Methyl 2,3-dihydroxy-4-methoxybenzoate is not widely documented in scientific literature. While many related phenolic compounds are readily isolated from a variety of plant species, specific evidence for the presence of this particular isomer is scarce.

Extraction and Purification Methodologies

The isolation of phenolic compounds, such as dihydroxy-methoxybenzoate derivatives, from plant materials generally follows a series of established extraction and chromatographic techniques. The specific methods can be adapted based on the polarity and stability of the target compounds.

A general procedure for the extraction and purification of such compounds from a plant source would typically involve the following steps:

Preparation of Plant Material : The plant material (e.g., leaves, bark, or roots) is first dried and then ground into a fine powder to increase the surface area for solvent extraction.

Solvent Extraction : The powdered material is then subjected to extraction with a suitable solvent. The choice of solvent is crucial and depends on the polarity of the target compounds. For phenolic compounds, solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297), or mixtures of these with water, are commonly used. researchgate.net Techniques such as maceration, soxhlet extraction, or ultrasonic-assisted extraction can be employed to enhance the efficiency of the process. researchgate.net

Fractionation : The crude extract obtained is often a complex mixture of various phytochemicals. To simplify this mixture, it is subjected to fractionation. This is typically achieved through liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. Phenolic compounds are often enriched in the ethyl acetate fraction.

Chromatographic Purification : The enriched fraction is then subjected to one or more chromatographic techniques to isolate the pure compounds.

Column Chromatography : This is a primary method for separation, often using silica (B1680970) gel or Sephadex as the stationary phase. biosciencejournals.com The column is eluted with a gradient of solvents to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) : For final purification, preparative or semi-preparative HPLC is frequently used. researchgate.net This technique offers high resolution and is capable of separating structurally similar isomers.

The following table provides a summary of the general methodologies used for the extraction and purification of phenolic compounds from plant sources.

| Step | Technique | Description |

| 1. Preparation | Grinding/Pulverization | Increases surface area of the dried plant material for efficient extraction. |

| 2. Extraction | Maceration, Soxhlet, or Sonication | Extraction of phytochemicals using solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate). researchgate.net |

| 3. Fractionation | Liquid-Liquid Partitioning | Separation of the crude extract into fractions of different polarities. |

| 4. Purification | Column Chromatography (CC), High-Performance Liquid Chromatography (HPLC) | Isolation of pure compounds from the fractions based on their physicochemical properties. researchgate.netbiosciencejournals.com |

Isolation from Dichrostachys cinerea and Other Relevant Organisms

Dichrostachys cinerea, a plant belonging to the Fabaceae family, is known to be a rich source of various secondary metabolites, including flavonoids, tannins, and other phenolic compounds. ijpsjournal.comnjap.org.ng Extensive phytochemical investigations of D. cinerea have led to the isolation of numerous compounds, such as clovamide, apigenin (B1666066) and myricetin (B1677590) glycosides, and various tannins. ijpsjournal.com However, based on available scientific literature, This compound has not been reported as a natural constituent of Dichrostachys cinerea.

While the specific compound of interest has not been identified, the general phytochemical profile of Dichrostachys cinerea is well-documented.

Table of Selected Phytochemicals from Dichrostachys cinerea

| Compound Class | Examples | Reference(s) |

| Flavonoids | Apigenin-7-O-apiosyl (1→2) glucoside, Chrysoeriol-7-O-apiosyl (1→2) glucoside, Quercetin-3-O-rhamnopyranoside, Myricetin-3-O-glucopyranoside | ijpsjournal.com |

| Phenolic Amides | Clovamide | ijpsjournal.com |

| Tannins | Condensed and hydrolysable tannins | ijpsjournal.com |

| Terpenoids | β-amyrin glucoside | nih.gov |

Biosynthetic Pathways and Precursors of this compound

The precise biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the known biosynthesis of structurally related phenolic compounds, a putative pathway can be proposed.

Enzymatic Transformations in Natural Product Biosynthesis

The biosynthesis of a molecule like this compound would involve several key enzymatic reactions that are common in plant secondary metabolism. These include:

Dehydrogenation : The formation of the aromatic ring and its hydroxyl groups often originates from intermediates of the shikimate pathway, with dehydrogenation being a key step. utu.fi

O-Methylation : The methoxy (B1213986) group is typically introduced by the action of O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a hydroxyl group of the acceptor molecule. nih.gov

Esterification : The methyl ester group is formed through an esterification reaction, likely catalyzed by a specific carboxyl methyltransferase or through a more general esterification mechanism.

Metabolic Route Derivations from Gallic Acid and Related Compounds

Gallic acid (3,4,5-trihydroxybenzoic acid) is a well-known plant phenolic compound and a common precursor for a wide range of derivatives. researchgate.net The biosynthesis of gallic acid itself primarily occurs via the dehydrogenation of 3-dehydroshikimic acid, an intermediate of the shikimate pathway. utu.finih.gov

A plausible biosynthetic route to this compound could originate from a dihydroxybenzoic acid precursor, which is then subjected to methylation and esterification. One potential precursor is 2,3,4-trihydroxybenzoic acid. The proposed steps are outlined below:

Formation of 2,3,4-Trihydroxybenzoic Acid : This precursor could be formed through modifications of intermediates from the shikimate pathway.

Regiospecific O-Methylation : An O-methyltransferase would catalyze the transfer of a methyl group to the hydroxyl group at the C4 position of 2,3,4-trihydroxybenzoic acid to yield 2,3-dihydroxy-4-methoxybenzoic acid. The regiospecificity of OMTs is a critical factor in determining the final product.

Carboxyl Methylation : The final step would be the esterification of the carboxylic acid group of 2,3-dihydroxy-4-methoxybenzoic acid with a methyl group, likely from SAM, catalyzed by a carboxyl methyltransferase, to form this compound.

The following table details the proposed biosynthetic pathway.

Proposed Biosynthetic Pathway for this compound

| Step | Precursor | Enzymatic Reaction | Intermediate/Product |

| 1 | 3-Dehydroshikimic Acid | Dehydrogenation/Aromatization | 2,3,4-Trihydroxybenzoic Acid |

| 2 | 2,3,4-Trihydroxybenzoic Acid | O-Methylation (at C4-OH) | 2,3-Dihydroxy-4-methoxybenzoic acid |

| 3 | 2,3-Dihydroxy-4-methoxybenzoic acid | Carboxyl Methylation | This compound |

It is important to reiterate that this pathway is putative and based on established principles of natural product biosynthesis. Further research, including isotopic labeling studies and enzyme characterization, would be necessary to confirm the exact biosynthetic route to this compound in any organism in which it may be found.

Chemical Synthesis and Derivatization Strategies for Methyl 2,3 Dihydroxy 4 Methoxybenzoate

Total Synthetic Routes to Methyl 2,3-dihydroxy-4-methoxybenzoate

Esterification and O-Methylation Pathways from Dihydroxybenzoic Acids

A common and straightforward approach to synthesizing hydroxy-methoxybenzoic methyl esters involves the esterification of the carboxylic acid group and the selective O-methylation of one of the hydroxyl groups of a dihydroxybenzoic acid precursor.

The synthesis can begin with a suitable dihydroxybenzoic acid, which is first converted to its corresponding methyl ester. This is typically achieved through Fischer esterification, reacting the acid with methanol (B129727) in the presence of a strong acid catalyst. Following esterification, selective O-methylation is performed. For instance, the synthesis of various methyl hydroxy-methoxybenzoates has been accomplished through the esterification and subsequent mono-O-methylation of the corresponding dihydroxybenzoic acids. diva-portal.org The choice of methylating agent and reaction conditions is crucial for achieving regioselectivity, especially when the hydroxyl groups have different reactivities. A general process involves dissolving the hydroxybenzoic acid with potassium hydroxide (B78521) in water, followed by the dropwise addition of a methylating agent like dimethyl sulphate, while maintaining a specific pH. google.com

Table 1: Key Reactions in Esterification and O-Methylation Pathways

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Esterification | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Conversion of the carboxylic acid group to a methyl ester. |

Regioselective Protection-Deprotection Methodologies

When direct selective methylation is challenging due to similar reactivity of the hydroxyl groups, regioselective protection-deprotection strategies are employed. This involves protecting one or more hydroxyl groups to direct the methylation to the desired position.

This methodology was utilized for the synthesis of non-commercial methyl hydroxy-methoxybenzoates. diva-portal.org The process typically starts with the esterification of the dihydroxybenzoic acid. Subsequently, a bulky protecting group, such as a pivaloyl group, is selectively introduced at the less sterically hindered hydroxyl group. diva-portal.org With one hydroxyl group protected, the other can be methylated. The final step involves the selective removal (deprotection) of the protecting group, often via methanolysis with a base like potassium carbonate, to yield the target molecule. diva-portal.org

Synthesis Steps Involving Protection-Deprotection:

Esterification: The starting dihydroxybenzoic acid is converted to its methyl ester. diva-portal.org

Selective Protection: The less-hindered hydroxyl group is acylated with a protecting group (e.g., pivaloyl chloride). diva-portal.org

O-Methylation: The remaining free hydroxyl group is methylated. diva-portal.org

Deprotection: The protecting group is removed to reveal the hydroxyl group, yielding the final product. diva-portal.org

Advanced Synthetic Approaches Utilizing Isotopic Labeling

For mechanistic studies, metabolic tracking, and advanced imaging techniques like Dynamic Nuclear Polarization, isotopically labeled compounds are required. The synthesis of labeled this compound analogues involves incorporating isotopes such as ¹³C at specific positions.

An efficient synthesis for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, a closely related intermediate, has been developed, demonstrating a viable strategy. whiterose.ac.ukresearchgate.net This multi-step route begins with an acyclic, non-aromatic precursor. The ¹³C label is introduced early in the synthesis via the reaction of [¹³C]-labelled methyl iodide with glutaric monomethyl ester chloride. whiterose.ac.ukresearchgate.net This is followed by a sequence of reactions including cyclization, aromatization, formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and finally, selective demethylation to yield the desired labeled product. whiterose.ac.ukresearchgate.net This approach highlights the capability to install a ¹³C label at a strategic position within the benzene (B151609) ring, which can be adapted for the synthesis of labeled this compound. whiterose.ac.uk

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Synthetic Exploration of Hydroxy-Methoxybenzoic Methyl Esters

A comprehensive set of ten isomers of methyl hydroxy-methoxybenzoate has been studied, with five non-commercial isomers being synthesized to complete the set. diva-portal.org The syntheses relied on the esterification, O-methylation, and regioselective protection-deprotection strategies previously described. diva-portal.org For example, methyl 2-hydroxy-4-methoxybenzoate was prepared by treating methyl 2,4-dihydroxybenzoate (B8728270) with methyl iodide and potassium carbonate. prepchem.com This systematic synthesis of all possible isomers provides a valuable library for screening and identifying compounds with interesting biological activities. diva-portal.org

Table 2: Examples of Synthesized Hydroxy-Methoxybenzoic Methyl Ester Isomers

| Compound Name | Starting Material | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Methyl 2-hydroxy-6-methoxybenzoate | 2,6-Dihydroxybenzoic acid | Esterification & Mono-O-methylation | diva-portal.org |

| Methyl 3-hydroxy-5-methoxybenzoate | 3,5-Dihydroxybenzoic acid | Esterification & Mono-O-methylation | diva-portal.org |

| Methyl 2-hydroxy-4-methoxybenzoate | 2,4-Dihydroxybenzoic acid | Esterification & O-methylation | prepchem.com |

Derivatization Techniques for Functional Group Modification

The hydroxyl and methoxy (B1213986) groups on the this compound ring serve as handles for further chemical modifications, allowing for the creation of a diverse range of derivatives.

Alkylation: The hydroxyl groups can be alkylated using various alkyl halides. For instance, methyl 3-hydroxy-4-methoxybenzoate has been alkylated with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate. mdpi.comnih.gov This reaction attaches a chloropropyl chain to the phenolic oxygen.

Nitration: The aromatic ring can be nitrated to introduce a nitro group. Treatment of a benzoate (B1203000) derivative with nitric acid in acetic acid can lead to the addition of a nitro group onto the ring, a key step in the synthesis of more complex molecules. mdpi.com

Halogenation: Halogens can be introduced onto the aromatic ring. The reaction of methyl 3,5-dihalogeno-4-hydroxybenzoates with benzenesulfonyl isocyanate leads to derivatives with modified hydroxyl groups. researchgate.net

Dealkylation/Demethylation: Methoxy groups can be converted back to hydroxyl groups. A common reagent for this is anhydrous aluminium chloride in a suitable solvent like toluene, which can selectively remove the methyl group from a methoxy ether. google.com

These derivatization reactions significantly expand the chemical space accessible from the basic this compound scaffold, enabling the synthesis of targeted molecules for various applications. mdpi.com

Methodological Advancements in Chemical Synthesis Relevant to Benzoate Esters

The synthesis of benzoate esters, including polyfunctional derivatives like this compound, has been significantly refined through the development of novel catalytic systems and reaction technologies. These advancements aim to improve efficiency, selectivity, and the environmental footprint of synthetic routes compared to traditional methods such as Fischer esterification, which often requires harsh conditions and generates significant waste.

Modern approaches focus on catalysis, alternative energy sources, and streamlined multi-step syntheses. For instance, the synthesis of key precursors to complex benzoates, such as 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368), has been achieved through efficient multi-step sequences involving cyclization, aromatization, and regioselective functional group introductions. whiterose.ac.uk

Catalytic Innovations for Esterification

The classic acid-catalyzed esterification of benzoic acids is often slow and limited by equilibrium. dergipark.org.tr Recent research has focused on developing more active and recyclable catalysts.

Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Zirconium-based solid acids, for example, have been employed for the direct condensation of various benzoic acids with methanol. mdpi.com A titanium-zirconium solid acid catalyst (ZT10) has shown high activity, potentially due to its honeycomb structure, and can be easily separated from the reaction mixture for reuse. mdpi.com The catalytic activity of different zirconium catalysts with various supports has been studied, with a zirconium-titanium atomic molar ratio of 1.2 showing the highest activity. mdpi.com

Green Catalysts: To align with the principles of green chemistry, researchers have explored environmentally benign catalysts. Deep Eutectic Solvents (DES) and ionic liquids have emerged as effective dual solvent-catalysts for the esterification of benzoic acid. dergipark.org.trjsynthchem.com A DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has demonstrated high conversions for the esterification of benzoic acid with various alcohols in solvent-free conditions. dergipark.org.tr These systems are often biodegradable, have low toxicity, and can be recycled. dergipark.org.trjsynthchem.com

Table 1: Comparison of Catalysts in the Esterification of Benzoic Acid with Ethanol

| Catalyst | Temperature (°C) | Conversion of Benzoic Acid (%) | Reference |

|---|---|---|---|

| Deep Eutectic Solvent (p-TSA/BTEAC) | 75 | 88.3 | dergipark.org.tr |

| Amberlyst 15 | 75 | ~65 | dergipark.org.tr |

| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | 75 | ~45 | dergipark.org.tr |

Advanced Reaction Conditions

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a popular method to accelerate organic reactions. usm.myresearchgate.net In the context of benzoate ester synthesis, MAOS can significantly reduce reaction times and improve yields. usm.my Sealed-vessel microwave conditions allow for heating solvents above their boiling points, which can dramatically increase reaction rates. usm.my This technique has been successfully applied to the Fischer esterification of substituted benzoic acids, with optimized conditions leading to high yields in a fraction of the time required for conventional heating. usm.my For example, the synthesis of ethyl-4-fluoro-3-nitro benzoate was optimized by adding the sulfuric acid catalyst at specific intervals during microwave irradiation. usm.my

Table 2: Effect of Temperature on Microwave-Assisted Esterification of 4-fluoro-3-nitro benzoic acid

| Entry | Temperature (°C) | Total Irradiation Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 90 | 20 | 6 | usm.my |

| 2 | 100 | 20 | 16 | usm.my |

| 3 | 110 | 20 | 54 | usm.my |

| 4 | 120 | 20 | 72 | usm.my |

| 5 | 130 | 15 | 85 | usm.my |

| 6 | 140 | 15 | 86 | usm.my |

| 7 | 150 | 15 | 85 | usm.my |

Photocatalysis in Deprotection Strategies: The synthesis of specific polyhydroxy benzoate esters often requires the use of protecting groups. Recent advancements include the use of photoredox catalysis for the chemoselective deprotection of phenolic ethers and esters. acs.org This silicon-assisted C–O bond fragmentation strategy offers a mild and sustainable alternative to harsh deprotection methods, which is crucial for the synthesis of complex molecules with multiple functional groups. acs.org

Derivatization and Functionalization

The synthesis of derivatives of a core benzoate structure is essential for creating diverse chemical libraries. For instance, a novel synthesis of the pharmaceutical gefitinib (B1684475) started from methyl 3-hydroxy-4-methoxybenzoate. mdpi.comnih.gov The process involved a sequence of reactions including alkylation, nitration, reduction, cyclization, and amination to build the final complex structure, demonstrating how a simple benzoate ester can be a versatile starting material. mdpi.comnih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Biological Efficacy

Understanding how the specific arrangement of atoms and functional groups in Methyl 2,3-dihydroxy-4-methoxybenzoate influences its biological activity is fundamental. This involves both quantitative and qualitative assessments of its structural features.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govchemmethod.com For a compound like this compound, a QSAR model would require a dataset of structurally similar molecules with experimentally determined biological activities.

Table 1: Hypothetical Descriptors for QSAR Analysis of Dihydroxy-methoxybenzoate Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects interactions with polar residues in a target protein. |

| Atomic Net Charge | Determines the electrostatic potential and hydrogen bonding capacity. | |

| EHOMO / ELUMO | Relates to the molecule's ability to donate or accept electrons. | |

| Steric | Molecular Volume | Influences the fit within a binding pocket. |

| Surface Area (SAG, SAA) | Affects the extent of interaction with the receptor surface. | |

| Hydrophobic | LogP | Governs the partitioning between aqueous and lipid environments. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

This table represents a theoretical set of descriptors that would be relevant for a QSAR study of this compound and its analogs. The actual contribution of each descriptor would need to be determined through statistical analysis of a real dataset.

The development of a robust QSAR model for this class of compounds would enable the prediction of the activity of novel derivatives, thereby guiding synthetic efforts towards more potent molecules.

While this compound itself is achiral, the introduction of chiral centers through structural modification would necessitate an investigation into the influence of stereochemistry on its biological activity. It is a well-established principle that different enantiomers or diastereomers of a chiral molecule can exhibit significantly different biological activities and metabolic profiles. youtube.com Future research should consider the synthesis and evaluation of chiral analogs to explore this aspect of its SAR.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. researchgate.netnih.govchula.ac.th

In the absence of experimentally determined targets for this compound, molecular docking could be employed in a virtual screening campaign against a panel of potential biological targets. For instance, based on the activities of similar phenolic compounds, potential targets could include enzymes like cyclooxygenases, lipoxygenases, or various kinases. nih.gov

A molecular docking study of a close analog, methyl gallate, has been performed to predict its interaction with various antioxidant receptors. researchgate.netchula.ac.ththaiscience.info This type of study for this compound would predict the preferred binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of a target protein.

Table 2: Theoretical Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding interaction. |

| Hydrogen Bond Interactions | GLU-121, ASP-184 | The hydroxyl groups of the ligand form hydrogen bonds with key acidic residues. |

| Hydrophobic Interactions | LEU-68, VAL-76, ALA-90 | The benzene (B151609) ring and methoxy (B1213986) group interact with nonpolar residues. |

| Pi-Stacking Interactions | PHE-182 | The aromatic ring of the ligand interacts with a phenylalanine residue. |

This table presents a hypothetical outcome of a molecular docking simulation. The specific residues and predicted affinity would be dependent on the actual protein target used in the simulation.

Conformational analysis is crucial for understanding the flexibility of this compound and identifying the low-energy conformations that are most likely to be biologically active. Molecular dynamics simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and allowing for more accurate estimations of binding free energy.

In Silico Screening and Lead Optimization Strategies

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov If a biological target for this compound were identified, virtual screening could be used to discover other structurally diverse compounds with similar or improved activity.

Once a lead compound like this compound is identified, lead optimization strategies can be employed to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.govwuxiapptec.com This iterative process involves making small, targeted modifications to the lead structure based on the insights gained from SAR and computational studies. For example, the hydroxyl and methoxy groups on the benzene ring could be systematically modified to probe their importance for activity and to enhance binding affinity.

Advanced Analytical Methodologies for Research on Methyl 2,3 Dihydroxy 4 Methoxybenzoate

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopy is the primary tool for determining the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, spectroscopic techniques can reveal detailed information about the atomic composition and connectivity, providing a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the Methyl 2,3-dihydroxy-4-methoxybenzoate molecule. The expected spectrum would show distinct signals for the two aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the protons of the two hydroxyl groups. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the substitution pattern on the benzene (B151609) ring.

¹³C NMR (Carbon NMR): This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. For this compound, one would expect to observe nine distinct signals corresponding to the nine carbon atoms: the carbonyl carbon of the ester, the six aromatic carbons (four of which are substituted and two are not), the methoxy carbon, and the methyl ester carbon.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show correlations between the methoxy protons and the aromatic carbon at position 4, confirming the location of this group.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound (Note: This table is predictive, as experimental data is not available. Actual chemical shifts may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Key Correlations |

| Aromatic CH (C5-H) | ~6.5 - 7.0 | ~105 - 115 | Doublet |

| Aromatic CH (C6-H) | ~7.0 - 7.5 | ~120 - 130 | Doublet |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | ~55 - 60 | Singlet, HMBC to C4 |

| Ester (-COOCH₃) | ~3.7 - 3.9 | ~50 - 55 | Singlet, HMBC to C=O |

| Hydroxyl (-OH) | Variable | - | Broad Singlets |

| Carbonyl (C=O) | - | ~165 - 175 | - |

| Aromatic C-1 | - | ~110 - 120 | - |

| Aromatic C-2 | - | ~140 - 150 | - |

| Aromatic C-3 | - | ~145 - 155 | - |

| Aromatic C-4 | - | ~150 - 160 | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₁₀O₅), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The exact mass would be measured with high precision, allowing for the unambiguous determination of the molecular formula.

Electron Ionization (EI) is a common MS technique that would likely cause the molecule to fragment in a predictable manner. Key fragmentation patterns would include the loss of the methyl group from the ester (M-15), the loss of the methoxy group (M-31), and cleavage of the ester group, which can help in confirming the structure.

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector, it becomes a powerful tool for both the quantification of a known compound and its isolation for further analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds like this compound, which are polar and non-volatile.

A typical HPLC method for this compound would involve a reverse-phase column (e.g., C18). The mobile phase would likely be a mixture of an aqueous solvent (often with a pH-modifying acid like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient or isocratic elution would be optimized to achieve good separation from any impurities or related compounds. Detection would most commonly be performed using a UV detector, set to a wavelength where the benzoate (B1203000) chromophore has maximum absorbance. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 2: Illustrative HPLC Method Parameters (Note: This is a representative method; actual parameters would require experimental optimization.)

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., Start at 10% B, ramp to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the polarity and multiple hydroxyl groups of this compound might make it less suitable for direct GC analysis without derivatization, this technique can still be applied.

To improve volatility and thermal stability, the compound would typically be derivatized prior to analysis. A common derivatization agent is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which converts the acidic hydroxyl protons into trimethylsilyl (TMS) ethers. The derivatized compound would then be injected into the GC, where it would be separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. This technique is highly sensitive and excellent for detecting and quantifying trace amounts of the compound.

Future Research Directions and Potential Academic Applications

Development as a Research Tool and Chemical Probe

The utility of Methyl 2,3-dihydroxy-4-methoxybenzoate as a direct research tool is not yet established in published literature. However, its immediate precursor, 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368), offers significant insights into its potential in this domain. Researchers have successfully undertaken an efficient, nine-step synthesis of an isotopically labelled version, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. whiterose.ac.uk This labelled compound is explicitly described as an isotopically labelled probe for molecular imaging, developed to trace a common intermediate used in the synthesis of various biologically relevant molecules. whiterose.ac.uk

The development of a ¹³C-labelled version of the aldehyde highlights a significant future direction. whiterose.ac.uk Given that the aldehyde can be converted to this compound, the synthesis of an isotopically labelled version of the ester is a logical next step. Such a molecule could serve as a valuable probe in metabolic studies, allowing researchers to track its uptake, distribution, and transformation within biological systems. The strategic placement of the ¹³C label provides a powerful tool for dynamic nuclear polarization and other advanced imaging and spectroscopic techniques. whiterose.ac.uk

Exploration of Novel Bioactive Derivatives and Scaffolds

The core structure of this compound presents a versatile scaffold for the development of novel bioactive derivatives. While the compound itself has limited reported biological activity, its structural components are found in molecules with significant pharmacological effects. The precursor, 2,3-dihydroxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of potent vascular disrupting agents, such as CA1P and BNC 105P, which have undergone clinical trials. whiterose.ac.uk

This established link to anticancer compounds suggests that derivatives of this compound could be synthesized and screened for similar or novel cytotoxic and antiproliferative activities. Furthermore, studies on isomers indicate a breadth of potential bioactivities. For instance, Methyl 2-hydroxy-3-methoxybenzoate has demonstrated significant antifeedant effects against the pine weevil Hylobius abietis, suggesting potential applications in agriculture and forestry. diva-portal.org Another related compound, Methyl 3,5-dihydroxy-4-methoxybenzoate, was investigated for spermicidal activity, although it was found to be inactive. researchgate.net These explorations of related structures underscore the potential for discovering new biological functions by modifying the core scaffold of this compound.

Integration into Systems Biology and Omics-based Investigations

Currently, there is a notable absence of published research integrating this compound into systems biology or omics-based investigations. Searches of metabolomics and proteomics databases and literature have not yielded studies involving this specific compound.

This gap represents a significant opportunity for future research. A systems-level investigation could elucidate the compound's mechanism of action and its effects on cellular networks. For example, metabolomics studies could identify metabolic pathways perturbed by the compound, while proteomics could reveal its protein targets. Such non-targeted, data-rich approaches are essential for understanding the broader biological implications of a novel compound and could uncover previously unexpected functions or applications. The development of chemical probes, as discussed in section 7.1, would be instrumental in facilitating these kinds of studies.

Unexplored Biological Activities and Mechanistic Pathways

The biological profile of this compound is largely uncharted territory. The PubChem database does not currently list any specific biological activities for this compound. nih.gov This lack of data points to a clear need for systematic screening to identify potential therapeutic properties.

Research on structurally similar compounds provides clues for where to begin. For example, various hydroxy- and methoxy-substituted benzimidazole (B57391) derivatives have been synthesized and tested for antiproliferative activity, with some showing selective effects against cancer cell lines like MCF-7. mdpi.com This suggests that the dihydroxy-methoxy-phenyl moiety could contribute to anticancer effects. Future research should involve broad-based pharmacological screening of this compound against a variety of cell lines and biological targets to uncover its bioactivity profile and subsequently investigate the underlying mechanistic pathways.

Role as an Intermediate in the Synthesis of Complex Molecules

The most documented potential of the 2,3-dihydroxy-4-methoxy functional group pattern is its role as a building block in organic synthesis. The aldehyde precursor, 2,3-dihydroxy-4-methoxybenzaldehyde, is explicitly identified as a key intermediate for a number of natural products and drugs with a range of biological activities. whiterose.ac.uk

While direct use of this compound as a starting material is not widely reported, the synthesis of its isomers and related compounds is common. For example, Methyl 3-hydroxy-4-methoxybenzoate serves as a starting material in a now-retracted synthesis of the anticancer drug Gefitinib (B1684475). mdpi.comnih.gov Similarly, the synthesis of various non-commercial methyl hydroxy-methoxybenzoates has been described, often involving multi-step processes of esterification, protection, and deprotection. diva-portal.org These synthetic routes demonstrate the value of the substituted benzoate (B1203000) scaffold in constructing more complex molecular architectures. Future work could focus on developing efficient syntheses of this compound and employing it as a readily available intermediate for creating libraries of complex molecules for drug discovery and other applications.

Research Findings Summary

Compound Names Mentioned

Q & A

Q. What established synthetic routes are available for Methyl 2,3-dihydroxy-4-methoxybenzoate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding benzoic acid derivative with methanol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC. Protecting groups (e.g., acetyl or benzyl) are critical for regioselective introduction of hydroxyl and methoxy groups. For example, describes a triazine-mediated coupling strategy for methyl benzoate derivatives, where stepwise functionalization ensures proper substitution patterns. Key parameters include:

- Temperature control (reflux vs. room temperature) to minimize side reactions.

- Catalyst selection (e.g., p-toluenesulfonic acid for esterification).

- Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR (¹H/¹³C): Assign hydroxyl (δ 5–6 ppm) and methoxy (δ ~3.8 ppm) protons, with COSY or HSQC to resolve overlapping signals. Aromatic protons are typically in δ 6.5–7.5 ppm .

- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure and hydrogen-bonding networks, as demonstrated in for related benzoate derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable-Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing signal splitting at different temperatures.

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled compounds to simplify spectral interpretation .

- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Multi-Lab Validation: Cross-validate results with independent labs to rule out instrumentation bias .

Q. What strategies optimize regioselective functionalization during synthesis of this compound?

Methodological Answer: Orthogonal protecting groups are critical:

- Step 1: Protect the 2- and 3-hydroxyl groups with acetyl or TBS groups while introducing the 4-methoxy group.

- Step 2: Deprotect hydroxyls under mild conditions (e.g., K₂CO₃/MeOH for acetyl groups).

- Step 3: Esterify the carboxylic acid using methanol and H₂SO₄.

highlights similar regioselective approaches using triazine intermediates to control substitution patterns .

Q. How does the electronic environment of substituents influence the stability of this compound under varying pH conditions?

Methodological Answer: The compound’s stability is pH-dependent due to hydroxyl ionization and ester hydrolysis:

- Acidic Conditions (pH < 3): Protonation of hydroxyl groups reduces reactivity, slowing ester hydrolysis.

- Neutral/Basic Conditions (pH > 7): Deprotonation of hydroxyls increases nucleophilicity, accelerating ester cleavage.

Experimental Design: - Conduct accelerated stability studies using HPLC to monitor degradation products at pH 3, 7, and 10.

- Compare activation energy (Ea) via Arrhenius plots at 25°C, 40°C, and 60°C .

Q. What biological activities are documented for structurally related methyl benzoate derivatives, and how can these inform studies on this compound?

Methodological Answer: Related compounds (e.g., ’s (2-benzoyl-4-methylphenyl) benzoate) exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties. To evaluate bioactivity:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Enzyme Inhibition: Screen against COX-2 or tyrosinase using spectrophotometric assays .

- Molecular Docking: Predict binding affinity with target proteins (e.g., using AutoDock Vina) based on hydroxyl/methoxy interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.